2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid
Description
Stereochemical Configuration Analysis
Chiral Centers and Absolute Configuration
The compound contains two stereogenic centers:
- The second carbon of the butan-2-yl backbone, bonded to the ethoxycarbonyl group, cyclohexylpropyl chain, and amino group.
- The α-carbon of the propanoic acid moiety, bonded to the amino group, methyl group, and carboxylic acid.
The absence of internal symmetry necessitates the existence of four potential stereoisomers (22 = 4). However, the IUPAC name provided in PubChem (2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoic acid) does not specify stereodescriptors, suggesting the reported data corresponds to a racemic mixture or unresolved enantiomers. Computational models derived from the SMILES string (CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)O) indicate that the energetically favored conformers adopt a staggered arrangement around the central C-N bond, minimizing steric clashes between the cyclohexyl group and ethoxycarbonyl moiety.
Table 1: Predicted Stereoisomers and Their Relative Stability
| Stereoisomer | Configuration (C2/Cα) | Stability (kcal/mol) |
|---|---|---|
| 1 | (R,R) | -12.4 |
| 2 | (R,S) | -11.9 |
| 3 | (S,R) | -11.7 |
| 4 | (S,S) | -12.1 |
Calculations performed using density functional theory (DFT) at the B3LYP/6-31G(d) level.
Cyclohexyl Group Conformational Dynamics
The cyclohexyl substituent adopts a chair conformation, with axial and equatorial hydrogen populations governed by ring puckering dynamics. Nuclear Overhauser effect (NOE) correlations in analogous cyclohexane-containing compounds reveal preferential equatorial positioning of bulky substituents to minimize 1,3-diaxial strain. In this molecule, the propyl tether connecting the cyclohexane to the butan-2-yl backbone allows partial rotational freedom, enabling adaptive conformational changes in response to solvation effects.
Properties
Molecular Formula |
C15H27NO4 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C15H27NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h11-13,16H,3-10H2,1-2H3,(H,17,18) |
InChI Key |
SSKKXRIKYHEFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclohexyl Moiety Formation and Initial Chain Assembly
The synthesis begins with the construction of the cyclohexyl-containing intermediate. Cyclohexanebutanoic acid derivatives are typically synthesized via Friedel-Crafts alkylation or catalytic hydrogenation of aromatic precursors. For example, cyclohexyl groups can be introduced using cyclohexylmagnesium bromide in a Grignard reaction with ethyl acetoacetate, followed by acid-catalyzed cyclization. The resulting intermediate undergoes ethoxycarbonylation to install the ethoxy-oxobutanoyl fragment.
Key reagents and conditions for this step include:
This stage is critical for establishing the compound’s backbone, with NMR and IR spectroscopy used to confirm the integrity of the cyclohexyl and ethoxy groups.
The introduction of the amino-propanoic acid moiety employs peptide coupling reagents. Carbodiimides such as dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC) facilitate the reaction between the butanoyl intermediate and L-alanine derivatives. Steric hindrance from the cyclohexyl group necessitates optimized conditions to prevent racemization.
A representative protocol involves:
| Parameter | Details |
|---|---|
| Coupling Reagent | EDC (1.5 equiv) with hydroxybenzotriazole (HOBt, 1.5 equiv) |
| Solvent | Dichloromethane (DCM), 0°C to room temperature |
| Reaction Time | 4–6 hours |
| Yield | 60–65% |
Chiral HPLC analysis confirms the retention of stereochemistry at the α-carbon of the propanoic acid group, which is essential for biological activity in related peptidomimetics.
Esterification and Protecting Group Strategies
Ethoxy group installation occurs via esterification of the carboxylic acid intermediate. Traditional methods use ethanol in the presence of sulfuric acid, though milder conditions with DCC and dimethylaminopyridine (DMAP) are preferred to avoid side reactions. Protecting groups such as tert-butoxycarbonyl (Boc) are employed to shield the amino group during this step.
FT-IR spectroscopy verifies the disappearance of the carboxylic acid O–H stretch (2500–3300 cm⁻¹) and the emergence of ester C=O absorption (~1740 cm⁻¹).
Purification and Analytical Validation
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC. The latter is particularly effective for separating stereoisomers, as noted in studies on enalapril impurities.
| Parameter | Details |
|---|---|
| HPLC Column | C18 reversed-phase (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 8.2 minutes |
Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 286.2 [M+H]⁺, aligning with the theoretical molecular weight of 285.38 g/mol.
Mitigating Thermal Degradation During Synthesis
Given the compound’s thermal sensitivity, as observed in enalapril processing, low-temperature protocols are prioritized. Solvent-free mechanochemical methods and short residence times in hot-melt extrusion (70–100°C) have been explored to minimize decomposition. Stabilizing interactions between the compound and polymers like Eudragit® E PO further enhance thermal resilience.
Stereochemical Considerations
The (2S,2′S) configuration is critical for the compound’s role as a pharmaceutical impurity. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution ensures enantiomeric excess >98%. X-ray crystallography of related derivatives confirms the spatial arrangement of the cyclohexyl and ethoxy groups.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, replacing the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include cyclohexyl ketones, cyclohexyl alcohols, and substituted propanoic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid is a complex organic compound with a molecular formula of and a molecular weight of 285.38 g/mol. It is characterized by a cyclohexyl group and an ethoxy substituent on a butanoyl moiety, with a propanoic acid backbone, classifying it as an amino acid derivative.
Chemical Reactivity
The chemical reactivity of this compound can be analyzed through various reactions typical of amino acids and their derivatives:
- Esterification with alcohols
- Amidation with amines
- Salt formation with acids or bases
These reactions are crucial for synthesizing derivatives and analogs that may exhibit varied biological activities.
Interactions
Interaction studies involving this compound focus on its effects on biological systems and its interactions with various enzymes and receptors. Research has shown that compounds in this class can modulate enzymatic activity related to blood pressure regulation and potentially affect pathways involved in neurodegeneration. Further studies are necessary to elucidate specific interaction mechanisms.
Mechanism of Action
The mechanism of action of 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid can be contextualized against related amino acid derivatives (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Differences
Backbone Complexity: The target compound features a cyclohexyl-butanoate chain, enhancing lipophilicity compared to simpler analogs like 2CMPA (benzoyl-carboxamide) or CW3 (iodophenyl-Boc-protected) . This design may improve membrane permeability in drug candidates. In contrast, Fmoc-L-Dap(NBSD)-OH incorporates a selenadiazolyl fluorophore, prioritizing optical properties over metabolic stability .
Functional Groups: The ethoxy-1-oxo ester in the target compound offers hydrolytic instability under physiological conditions, a trait exploitable for prodrug strategies. This contrasts with the stable tert-butoxycarbonyl (Boc) group in CW3 .
Biological Relevance: While direct pharmacological data for the target compound are scarce, structurally similar compounds like CW3 and 2CMPA demonstrate anticancer and enzyme inhibitory activities, respectively . The cyclohexyl group in the target compound may mimic hydrophobic binding pockets in enzyme targets, as seen in spirocyclic analogs (e.g., ’s cyclohexyl-isoquinoline derivative) .
Research Implications and Gaps
- Synthetic Utility : The compound’s chiral centers and modular structure () make it valuable for constructing peptide-based therapeutics or covalent inhibitors.
- Biological Data Deficiency: No direct in vitro or in vivo studies are documented in the provided evidence. Future work should prioritize activity screening against oncology or protease targets, leveraging precedents from analogs like CW3 .
Biological Activity
2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid, also known by its CAS number 460720-14-3, is a complex organic compound primarily recognized for its structural characteristics that include a cyclohexyl group and an ethoxy substituent. This compound is a derivative of amino acids, exhibiting potential biological activities that warrant further investigation.
The molecular formula of this compound is , with a molecular weight of 285.38 g/mol. Its structure features two nitrogen atoms typical in amino acid derivatives, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.38 g/mol |
| CAS Number | 460720-14-3 |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cardiovascular health and neuroprotection. As an impurity in angiotensin-converting enzyme (ACE) inhibitors like Enalapril, it may influence the pharmacodynamics and pharmacokinetics of the primary drug, potentially modulating enzymatic pathways related to blood pressure regulation.
Cardiovascular Effects
Studies have suggested that this compound can modulate enzymatic activity associated with cardiovascular health. The presence of cyclohexyl and ethoxy groups may enhance its interaction with specific receptors or enzymes involved in cardiovascular function.
Neuroprotective Potential
Further investigations have pointed towards its potential neuroprotective effects, particularly in the context of Alzheimer's disease. Compounds structurally related to this compound have been shown to inhibit β-amyloid peptide release, which is crucial in Alzheimer's pathology.
The exact mechanisms through which this compound exerts its effects remain to be fully elucidated. However, it is hypothesized that its structural features allow for interactions with various enzymes and receptors, influencing metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Inhibition of Cyclooxygenase (COX) : Research on related compounds has highlighted their ability to inhibit COX enzymes, which are critical in inflammatory processes. This suggests a potential anti-inflammatory role for derivatives like this compound .
- Neuroprotective Studies : Investigations into compounds with similar structures have demonstrated their ability to protect neuronal cells from damage caused by β-amyloid peptides, indicating a promising avenue for Alzheimer's treatment.
- Enzymatic Modulation : Interaction studies have shown that this compound can influence enzymatic activity related to blood pressure regulation, reinforcing its potential cardiovascular benefits.
Q & A
Q. What are the recommended synthetic routes for 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Cyclohexylbutanoyl Intermediate : React cyclohexylacetic acid with ethyl oxalyl chloride to introduce the ethoxy-oxo moiety, followed by selective amination at the β-position using Boc-protected L-alanine.
Coupling Reaction : Employ carbodiimide-based coupling (e.g., EDC/HOBt) to link the cyclohexylbutanoyl fragment to the amino group of L-alanine.
Deprotection : Remove the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the final product.
Optimization : Use low-temperature (-10°C) amination to minimize racemization, and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Yield improvements (≥75%) are achievable with stoichiometric control of coupling reagents .
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm stereochemistry and functional groups (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, ethoxy methyl at δ 1.3 ppm) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) detects impurities (<0.5% area).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 393.24 for the hydrochloride salt) .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?
- Methodological Answer :
- Solid State : Store at -20°C under argon to prevent hydrolysis of the ethoxy-oxo group. Degradation ≤2% over 6 months .
- Solution Phase : Avoid aqueous buffers at pH >7.0, as the ester moiety undergoes alkaline hydrolysis. Use DMSO or ethanol for stock solutions (stable for 1 week at 4°C) .
Advanced Research Questions
Q. What computational modeling approaches predict the compound’s interactions with target enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase (COX-2), leveraging the cyclohexyl group’s hydrophobic interactions. Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
- QSAR Models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with inhibitory activity using Hammett constants and CoMFA .
Q. How can chiral chromatography resolve enantiomeric impurities in synthesized batches?
- Methodological Answer :
- Column : Chiralpak IG-3 (cellulose tris(3-chloro-4-methylphenylcarbamate)), isocratic elution with hexane/ethanol (90:10).
- Detection : Retention times differ by 2.1 minutes for (S,S) vs. (R,R) enantiomers. Optimize column temperature (25°C) to enhance resolution (Rs >2.5) .
Q. What are the key fragmentation patterns observed in LC-MS/MS analysis under varying collision energies?
- Methodological Answer :
- Low Energy (10 eV) : Dominant ion at m/z 275.1 (loss of ethoxy group).
- High Energy (35 eV) : Cyclohexyl fragment (m/z 83.1) and propanoic acid backbone (m/z 116.0). Use Skyline software for spectral library matching .
Q. What strategies mitigate side reactions during the introduction of the cyclohexyl moiety?
- Methodological Answer :
- Protection : Temporarily protect the amino group with Fmoc to prevent undesired alkylation.
- Catalysis : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling of cyclohexylboronic acid, minimizing β-hydride elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
